![molecular formula C22H37NO8 B13150135 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- is a complex organic compound characterized by its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of protective groups, such as bis[(1,1-dimethylethoxy)carbonyl]amino, to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale reactions under controlled conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties. Additionally, this compound may have industrial applications, such as in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)- stands out due to its unique structural features and properties. Similar compounds may include other heptenedioic acid derivatives with different substituents.
Eigenschaften
Molekularformel |
C22H37NO8 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
7-O-tert-butyl 1-O-methyl (E,6S)-6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hept-2-enedioate |
InChI |
InChI=1S/C22H37NO8/c1-20(2,3)29-17(25)15(13-11-12-14-16(24)28-10)23(18(26)30-21(4,5)6)19(27)31-22(7,8)9/h12,14-15H,11,13H2,1-10H3/b14-12+/t15-/m0/s1 |
InChI-Schlüssel |
UVRAWKZNSXXJCP-ZQHYZAEZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC/C=C/C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC=CC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
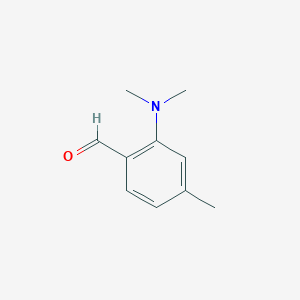
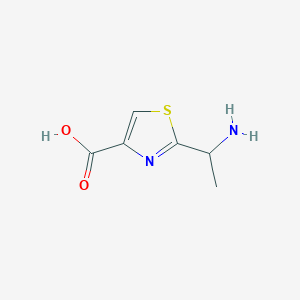
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
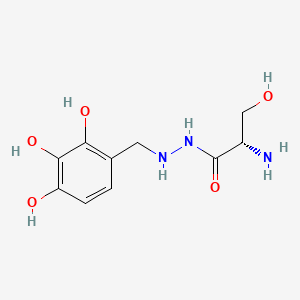
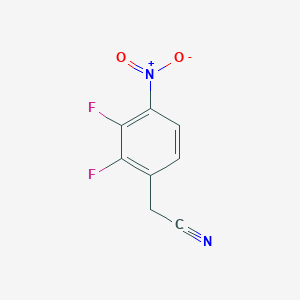
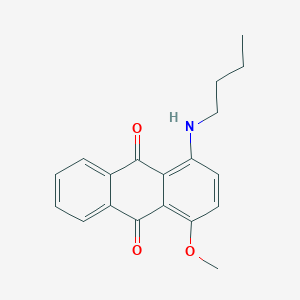
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)

![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)
